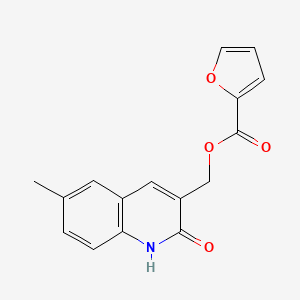![molecular formula C23H24N4O B7697148 N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7697148.png)
N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide involves its selective inhibition of the Wnt/β-catenin signaling pathway. This pathway is activated by the binding of Wnt ligands to Frizzled receptors, which leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin interacts with TCF/LEF transcription factors to activate the expression of target genes. This compound inhibits this pathway by binding to the TCF/LEF transcription factor and preventing its interaction with β-catenin, thereby inhibiting the expression of target genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer models, this compound has been shown to reduce tumor growth by inhibiting the Wnt/β-catenin signaling pathway. In osteoporosis models, this compound has been shown to enhance bone formation by activating the Wnt/β-catenin signaling pathway. Additionally, this compound has been shown to promote hair growth by activating the Wnt/β-catenin signaling pathway in hair follicles.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide in lab experiments include its selectivity for the Wnt/β-catenin signaling pathway, its ability to inhibit the pathway at low concentrations, and its potential applications in studying various physiological processes. However, there are also limitations to using this compound in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of this compound on other signaling pathways and its potential off-target effects are not fully understood.
Future Directions
There are several future directions for research involving N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential applications in regenerative medicine, particularly in the enhancement of tissue regeneration. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.
Synthesis Methods
The synthesis of N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide involves a multi-step process that includes the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid to form the intermediate product, which is then reacted with 2-aminomethylpyridine to form the final product, this compound. The overall yield of this process is approximately 17%.
Scientific Research Applications
N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been widely used in scientific research to study the Wnt/β-catenin signaling pathway. This pathway is involved in various physiological processes, including embryonic development, tissue homeostasis, and stem cell renewal. Dysregulation of this pathway has been linked to several human diseases, including cancer, osteoporosis, and Alzheimer's disease. This compound has been shown to selectively inhibit the Wnt/β-catenin signaling pathway by binding to the TCF/LEF transcription factor and preventing its interaction with β-catenin. This inhibition has been shown to reduce tumor growth in various cancer models and enhance bone formation in osteoporosis models.
properties
IUPAC Name |
2-methyl-N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-14(2)13-27-22-19(12-17-10-9-15(3)11-20(17)24-22)21(26-27)25-23(28)18-8-6-5-7-16(18)4/h5-12,14H,13H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQZVZSQDKJZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3CC(C)C)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697068.png)
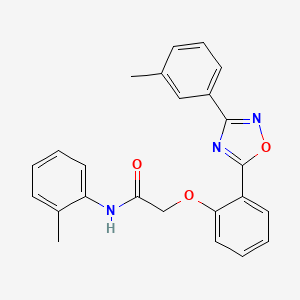

![2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7697090.png)
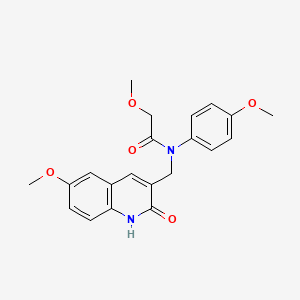
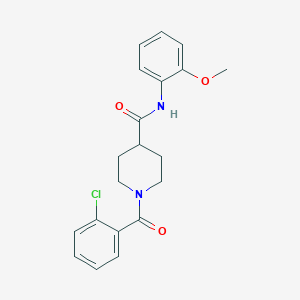
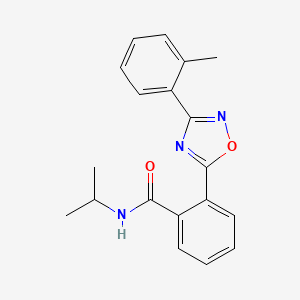
![4-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697116.png)
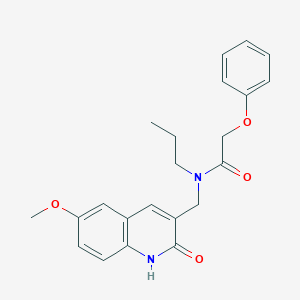

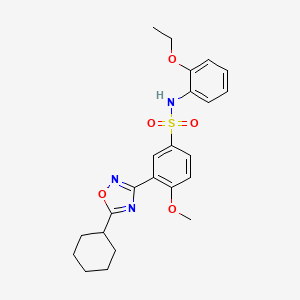
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7697136.png)
